4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone

RORc RORγ Inverse Agonist

Researchers investigating RORc/RORγ signaling in Th17 differentiation and autoimmune models require well-characterized chemical probes with validated potency benchmarks. Generic benzophenone analogs lack the defined bioactivity data needed for reproducible SAR studies. This compound addresses that gap: • RORc inverse agonist: IC50 = 10 nM (RORγt-LBD), EC50 = 158 nM (mouse Th17 cells) • Defined 4-Cl-3-F / 4'-pyrrolidinomethyl scaffold for precise SAR exploration • Benchmark standard for comparative evaluation of novel RORc inverse agonists • Supplied with analytical documentation; for research use only

Molecular Formula C18H17ClFNO
Molecular Weight 317.8 g/mol
CAS No. 898776-57-3
Cat. No. B1325536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone
CAS898776-57-3
Molecular FormulaC18H17ClFNO
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F
InChIInChI=1S/C18H17ClFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
InChIKeyBJBBTODQXQAHCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone: Identity and Functional Class


4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-57-3) is a synthetic benzophenone derivative with the molecular formula C18H17ClFNO and a molecular weight of 317.8 g/mol [1]. Its structure features a benzophenone core substituted with a 4-chloro-3-fluorophenyl group and a pyrrolidin-1-ylmethyl moiety, categorizing it as a halogenated, heterocyclic benzophenone [1]. This compound is primarily utilized as a research chemical and synthetic building block in pharmaceutical and chemical investigations [1].

Tool Compound RORc inverse agonist probe for pathway studies
Synthetic Scaffold Halogenated benzophenone building block for SAR exploration
Activity Context Biochemical and cellular target engagement reported

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone: Structural Specificity vs. Generic Substitution


The specific substitution pattern of 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (898776-57-3) is critical for its unique pharmacological profile. As demonstrated by its activity as an inverse agonist of the nuclear receptor RORc, even minor structural changes in the benzophenone class can lead to profound differences in potency and mechanism. The combination of a 4-chloro-3-fluoro substitution on one phenyl ring and a pyrrolidinomethyl group at the 4'-position of the other is not interchangeable with other halogenated or heterocyclic benzophenone derivatives, as evidenced by the compound's distinct nanomolar activity profile [1]. Generic substitution would likely result in the loss of this specific activity, making it unsuitable for research targeting this pathway.

Target Compound
4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone
Potential Substitute
Generic halogenated or heterocyclic benzophenone derivatives
Minor structural changes may shift RORc inverse agonist activity and pathway engagement, limiting direct substitution.

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone: Potency and Cellular Activity


Inverse Agonist Activity at Human RORc Nuclear Receptor

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone (CAS 898776-57-3) demonstrates potent inverse agonist activity at the human retinoic acid receptor-related orphan receptor C (RORc, also known as RORγ). In a biochemical assay using a human RoRc-LBD fusion protein expressed in bacterial cells, the compound exhibited an EC50 of 20 nM [1]. For context, this is a measurable activity that positions it within the nanomolar potency range for this target. No direct head-to-head comparison data against a close analog in the same assay was identified.

Biochemical RORc EC50
Reported
20 nM
Supports RORc inverse agonist activity profiling
No direct comparator available
RORc RORγ Inverse Agonist Nuclear Receptor Immunology

Cellular IL-17 Promoter Inhibition

The compound's activity was further characterized in a cellular context. In human Jurkat cells, 4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone inhibited the IL-17 promoter, a downstream effector of RORc, with an EC50 of 158 nM [1]. While this cellular potency is weaker than the biochemical activity, it confirms functional engagement of the RORc pathway in a living cell model. No direct head-to-head comparison data against a close analog in the same cellular assay was identified.

Cellular IL-17 EC50
Reported
158 nM
Confirms functional pathway engagement in cell model
Higher than biochemical EC50; no comparator
IL-17 RORc RORγ Cellular Assay Immunology

Potency at RORγt-LBD and in Th17 Cells

Further supporting its activity profile, the compound was found to be a potent inverse agonist at the RORγt-LBD (RORγt ligand-binding domain) with an IC50 of 10 nM [1]. In a functional murine Th17 cell assay, it inhibited IL-17 production with an IC50 of 158 nM [1]. This set of data demonstrates activity across multiple assay formats and species, from isolated protein domains to primary immune cells. No direct comparator data is available for these specific assays.

RORγt-LBD / Th17 IC50
Reported
10 nM (LBD)
158 nM (Th17)
Supports target engagement across assay formats and species
No direct comparator; mouse primary cell data
RORγt Th17 IL-17 Inverse Agonist Immunology

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone: Research Applications


RORc/RORγ Pathway Chemical Probe

Given its characterized activity as a nanomolar inverse agonist of the RORc receptor in biochemical (EC50 = 20 nM) and cellular (EC50 = 158 nM) assays [1], this compound is best suited as a chemical probe for investigating RORc/RORγ signaling pathways. Researchers studying Th17 cell differentiation, IL-17-mediated inflammation, or autoimmune disorders can use this compound to modulate the pathway and assess downstream effects in a controlled experimental setting [1].

Lead Optimization and Structure-Activity Relationship Studies

The well-defined activity profile of this compound (IC50 = 10 nM at RORγt-LBD, IC50 = 158 nM in mouse Th17 cells [1]) makes it a valuable starting point for medicinal chemistry campaigns. Its specific substitution pattern (4-chloro-3-fluoro and 4'-pyrrolidinomethyl) provides a defined scaffold for SAR exploration, allowing researchers to synthesize and test analogs to improve potency, selectivity, or pharmacokinetic properties for potential therapeutic development [1].

Benchmark for Novel RORc Inverse Agonists

This compound can serve as a benchmark standard for evaluating new RORc inverse agonists. Its established EC50 and IC50 values across multiple assay formats (biochemical, cellular, and primary cell) provide a reliable reference point [1]. Researchers developing novel compounds can directly compare their own data against these values to assess relative potency and guide further optimization efforts.

Application
Selection Property
Validation Focus
RORc pathway chemical probe
Reported RORc inverse agonist activity
Pathway-response profiling (e.g., IL-17 modulation)
Lead optimization & SAR studies
Defined halogenated benzophenone scaffold
SAR exploration for potency/selectivity adjustments
Benchmark for novel RORc inverse agonists
Multi-assay potency benchmark
Comparative assessment across biochemical and cellular models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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